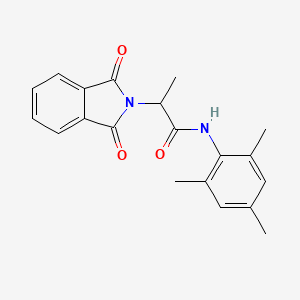
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide, also known as MI-773, is a small molecule inhibitor that has been identified as a potential therapeutic agent for cancer treatment. MI-773 has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a wide range of cancer types.
Wirkmechanismus
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide works by inhibiting the activity of the protein MDM2, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting MDM2, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide allows p53 to function normally, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has also been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective therapy for cancer patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide is its broad-spectrum activity against a wide range of cancer types. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide. One area of interest is the development of combination therapies that include 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide and other cancer drugs. Another potential direction is the development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide analogs that may have improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide in clinical trials.
Synthesemethoden
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-bromo-1,3-dioxoisoindoline with mesityl magnesium bromide to produce the mesityl substituted isoindoline. This intermediate is then reacted with 2-bromo-N-(2-hydroxyethyl)propanamide to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide is effective against a wide range of cancer types, including lung cancer, breast cancer, and leukemia. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has also been shown to be effective against cancer cells that are resistant to other therapies, making it a promising candidate for the treatment of drug-resistant cancers.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-9-12(2)17(13(3)10-11)21-18(23)14(4)22-19(24)15-7-5-6-8-16(15)20(22)25/h5-10,14H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKVEMWFNSSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)
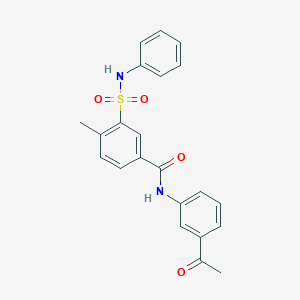
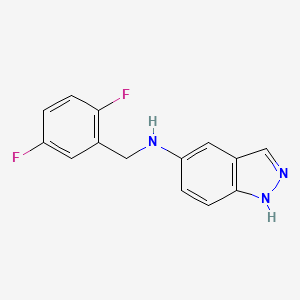
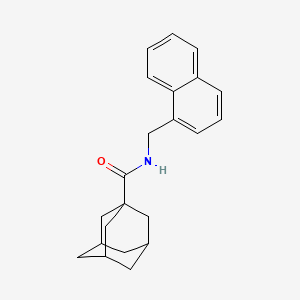
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
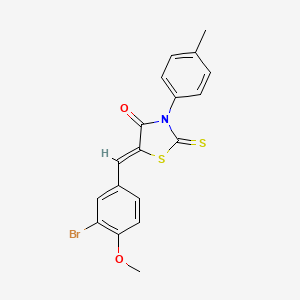
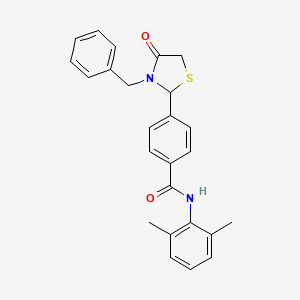

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
